molecular formula C6H9ClF3NO B3012417 (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375249-21-9

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No.: B3012417
CAS No.: 2375249-21-9
M. Wt: 203.59
InChI Key: FTCWVXUMTCPZHY-ZDQHTEEMSA-N
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Description

This bicyclic compound features a strained [4.1.0]heptane core with a trifluoromethyl (-CF₃) substituent at the 7-position, an oxygen atom at the 2-position (oxa), and a nitrogen atom at the 5-position (aza). Its molecular weight is 201.62 g/mol (CAS: 1821707-37-2) .

Properties

IUPAC Name

(1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWVXUMTCPZHY-ZDQHTEEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the following steps:

    Cyclization Reaction: The formation of the bicyclic structure can be achieved through a cyclization reaction involving a suitable precursor. This often involves the use of a cyclopropane derivative and a trifluoromethyl-containing reagent.

    Oxidation and Reduction:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an arginase inhibitor , which is crucial in the treatment of various diseases such as cancer and cardiovascular disorders. Arginase plays a significant role in regulating nitric oxide levels in the body, and its inhibition can lead to increased nitric oxide production, beneficial for cardiovascular health.

Case Study

A study published in 2019 explored the use of similar bicyclic compounds as arginase inhibitors. The findings demonstrated that modifications to the bicyclic structure could enhance inhibitory potency against arginase, suggesting that (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride may exhibit similar or improved efficacy .

Antimicrobial Activity

Recent research indicates that compounds with similar structural features have shown promising results as novel antimicrobial agents. The unique bicyclic structure allows for interaction with bacterial targets, potentially leading to the development of new antibiotics.

Case Study

A review article highlighted the design and synthesis of novel antimicrobial agents where compounds with bicyclic frameworks exhibited significant antibacterial activity against resistant strains . This suggests a pathway for further exploration of this compound in combating antibiotic resistance.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems is under investigation. Its structural characteristics may allow it to interact with receptors involved in neurological disorders.

Research Insights

Research has indicated that similar compounds can act on serotonin and dopamine receptors, which are critical targets for treating depression and anxiety disorders. The trifluoromethyl group may enhance binding affinity and selectivity for these receptors .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
PharmacologyPotential arginase inhibitor with implications for cardiovascular healthStudy on bicyclic compounds as arginase inhibitors
Antimicrobial ActivityPotential new antibiotic against resistant bacterial strainsReview on novel antimicrobial agents
NeuropharmacologyModulation of neurotransmitter systems; potential treatment for mood disordersInvestigations on receptor interactions of similar compounds

Mechanism of Action

The mechanism by which (1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxa-aza bridge may influence its overall conformation and reactivity.

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural analogs:

Compound Name CAS Number Molecular Weight Bicyclo System Substituents Biological Activity/Applications References
(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride 1821707-37-2 201.62 [4.1.0] CF₃ at C7 Building block for drug discovery
ONO-1714 (7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride) Not provided ~246.1* [4.1.0] Cl at C7, CH₃ at C5, imino at C3 iNOS inhibitor (anti-inflammatory)
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride 1354952-28-5 ~147.6* [4.1.0] None Unspecified (structural scaffold)
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride 1818847-27-6 ~201.62* [4.1.0] CF₃ at C7 Lab reagent (discontinued)
exo-2-Chloro-7-azabicyclo[2.2.1]heptane 54745-74-3 147.6 [2.2.1] Cl at C2 Synthetic intermediate

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to ONO-1714’s chloro and methyl groups .
  • In contrast, the [2.2.1] system in exo-2-chloro-7-azabicyclo[2.2.1]heptane reduces strain, altering reactivity .
  • Pharmacological Activity: ONO-1714’s iNOS inhibition (IC₅₀ = 0.1–0.3 mg/kg in guinea pigs) suggests the target compound may share similar applications if functional groups align with NO pathway targets .

Stereoisomers and Racemates

  • Racemic Form : rac-(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride () differs in stereochemistry, likely reducing target specificity compared to the enantiopure (1S,6R,7R) form .

Functional Analogs

  • (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2306247-35-6): Features a [2.2.1] system with difluoro substituents, highlighting how fluorine placement impacts electronic properties and binding .

Biological Activity

(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride, with a CAS number of 2375249-21-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This bicyclic structure is characterized by the presence of a trifluoromethyl group and an oxabicyclic framework, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₆H₉ClF₃NO
Molecular Weight203.59 g/mol
CAS Number2375249-21-9
StructureChemical Structure

Research indicates that compounds similar to (1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane may act as inhibitors of neurotransmitter reuptake, specifically targeting serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters. This mechanism suggests potential applications in treating mood disorders and other neurological conditions where modulation of these neurotransmitters is beneficial .

Neuropharmacological Effects

Studies have shown that azabicyclo compounds can exhibit significant neuropharmacological effects. For instance, the inhibition of serotonin reuptake has been correlated with antidepressant activity. The structural features of (1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane may enhance its affinity for the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft .

Antimicrobial Properties

Emerging research suggests that similar bicyclic compounds possess antimicrobial properties. For example, derivatives have been evaluated against various bacterial strains and shown promising results in inhibiting growth . The structural attributes of (1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane could contribute to its effectiveness against resistant strains.

Case Studies

  • Case Study on Antidepressant Activity :
    • A study investigated the antidepressant-like effects of azabicyclo derivatives in rodent models. The results indicated a significant increase in locomotor activity and reduced immobility in forced swim tests when treated with compounds similar to (1S,6R,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were significantly lower than those for traditional antibiotics .

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